molecular formula C9H15F3N2O2 B578129 Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate CAS No. 1258652-24-2

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Cat. No.: B578129
CAS No.: 1258652-24-2
M. Wt: 240.226
InChI Key: ORAKIPUXJZWAKD-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to the azetidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride or other activating agents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.

    Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted azetidines.

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Carboxylic acids and corresponding amines.

Scientific Research Applications

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances its binding affinity to certain proteins, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-(trifluoromethyl)azetidine-1-carboxylate
  • Tert-butyl 3-amino-3-(methyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS Number: 1258652-24-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H15F3N2O2
  • Molecular Weight : 240.226 g/mol
  • CAS Number : 1258652-24-2
  • Purity : ≥97% .

The compound's structure includes a trifluoromethyl group, which enhances lipophilicity and may influence its interaction with biological targets. The azetidine ring contributes to the compound's potential as a scaffold for drug development, particularly in targeting various enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.48 μg/mL against multidrug-resistant strains . Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial activity.

Anticancer Properties

The compound's biological activity extends to anticancer effects. Research has demonstrated that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.126 μM to higher concentrations, indicating their potential as anticancer agents . The selectivity index observed in studies indicates that these compounds could preferentially target cancer cells over normal cells, which is critical for minimizing side effects during cancer treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) for coupling reactions to form the desired azetidine structure .

General Synthesis Procedure:

  • Starting Materials :
    • 3-Aminoazetidine-1-carboxylic acid tert-butyl ester
    • Trifluoroacetic acid or other trifluoromethylating agents.
  • Reagents :
    • EDCI
    • HOBT (Hydroxybenzotriazole)
    • Solvents such as dichloromethane (DCM).
  • Procedure :
    • Mix starting materials in DCM.
    • Add EDCI and HOBT.
    • Stir at room temperature for several hours.
    • Purify the product using silica gel chromatography .

Study on Antimicrobial Activity

A study published in MDPI highlighted a series of pyrimidine-based drugs that included azetidine derivatives. These compounds were screened against various strains of Mycobacterium tuberculosis, showcasing their potential as effective antimicrobials with promising MIC values .

Anticancer Activity in Preclinical Models

In preclinical models, certain azetidine derivatives demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. These studies revealed that compounds similar to this compound could inhibit metastasis and reduce tumor size significantly compared to control treatments .

Properties

IUPAC Name

tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAKIPUXJZWAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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